molecular formula C17H14Cl2N2O4S2 B11174507 2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

Cat. No.: B11174507
M. Wt: 445.3 g/mol
InChI Key: OSRUONKCZRNFBC-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique chemical structure, which includes a benzothiazole ring and a dichlorophenoxy group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

  • Step 1: Synthesis of 6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL

      Reagents: 2-aminobenzenethiol, methanesulfonyl chloride

      Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Product: 6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL

  • Step 2: Synthesis of 2-(2,4-DICHLOROPHENOXY)PROPANOIC ACID

      Reagents: 2,4-dichlorophenol, chloroacetic acid

      Conditions: The reaction is typically performed in the presence of a base such as sodium hydroxide in an aqueous medium.

      Product: 2-(2,4-DICHLOROPHENOXY)PROPANOIC ACID

  • Step 3: Coupling Reaction

      Reagents: 6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL, 2-(2,4-DICHLOROPHENOXY)PROPANOIC ACID, coupling agent (e.g., EDCI, HOBt)

      Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.

      Product: 2-(2,4-DICHLOROPHENOXY)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a thiol or sulfide.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Amino derivatives, thioethers, alkoxy derivatives

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole ring and dichlorophenoxy group allow it to bind to active sites or allosteric sites of target proteins, modulating their activity. This can lead to inhibition of enzyme function, disruption of signaling pathways, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENOXY)ACETIC ACID: A herbicide known for its plant growth-regulating properties.

    6-METHANESULFONYL-1,3-BENZOTHIAZOLE: A precursor in the synthesis of various benzothiazole derivatives.

    2-(2,4-DICHLOROPHENOXY)PROPANOIC ACID: An intermediate in the synthesis of herbicides and other agrochemicals.

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE is unique due to its combination of a benzothiazole ring and a dichlorophenoxy group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H14Cl2N2O4S2

Molecular Weight

445.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H14Cl2N2O4S2/c1-9(25-14-6-3-10(18)7-12(14)19)16(22)21-17-20-13-5-4-11(27(2,23)24)8-15(13)26-17/h3-9H,1-2H3,(H,20,21,22)

InChI Key

OSRUONKCZRNFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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